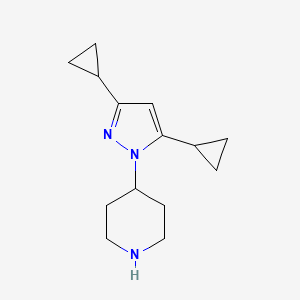

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Vue d'ensemble

Description

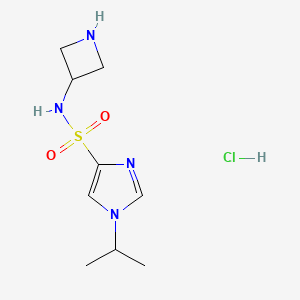

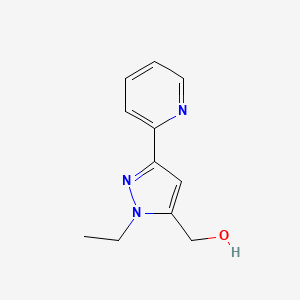

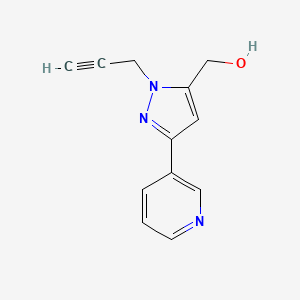

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dopamine Receptor Ligand

4-Heterocyclylpiperidines, including compounds structurally related to 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, have been studied for their binding affinity to human dopamine D4 receptors. These compounds have been found to exhibit nanomolar antagonist activity at these receptors with significant selectivity over D2 and D3 receptors. This makes them potential candidates for developing treatments targeting specific neurological pathways without the broad effects typically associated with dopamine modulation (Rowley et al., 1997).

Anticholinesterase Agents

Pyrazoline derivatives, including those structurally akin to this compound, have been synthesized and evaluated for their anticholinesterase effects. These compounds, particularly the piperidine derivatives, have shown effectiveness against cholinesterases, indicating potential applications for treating diseases such as neurodegenerative disorders (Altıntop, 2020).

Aurora Kinase Inhibitor

Compounds structurally related to this compound have been researched as Aurora kinase inhibitors, suggesting potential applications in cancer treatment. By inhibiting Aurora A, these compounds may contribute to the development of novel therapies for cancer (ロバート ヘンリー,ジェームズ, 2006).

Intermediate in Drug Synthesis

The compound 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, closely related to this compound, is a key intermediate in the synthesis of Crizotinib. This showcases the role of such structures in the synthesis pathways of significant pharmacological agents (Fussell et al., 2012).

Molecular Structure Studies

Research has been conducted on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, related to this compound, focusing on their molecular structure, electronic properties, and potential interactions based on Hirshfeld and DFT calculations. These studies contribute to understanding the chemical and physical properties of such compounds, aiding in the design of new materials and drugs (Shawish et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is soluble epoxide hydrolases (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They belong to the α/β hydrolase family and specifically act on ether bonds .

Mode of Action

The compound interacts with its target, the sEH enzymes, by inhibiting their function . The synthesized compound shows varying degrees of selectivity towards the sEH enzymes . Particularly, certain analogues of this compound have emerged as potent sEH inhibitors .

Biochemical Pathways

The inhibition of sEH enzymes affects the biochemical pathways involving the conversion of epoxides to diols . For example, the diol products of sEH-mediated hydrolysis of EETs are referred to as dihydroxyeicosatrienoic acids (DHETs) .

Result of Action

The inhibition of sEH enzymes by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH enzymes in the conversion of anti-inflammatory epoxides to less active diols .

Propriétés

IUPAC Name |

4-(3,5-dicyclopropylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-10(1)13-9-14(11-3-4-11)17(16-13)12-5-7-15-8-6-12/h9-12,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCFKUZHZIQLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCNCC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)